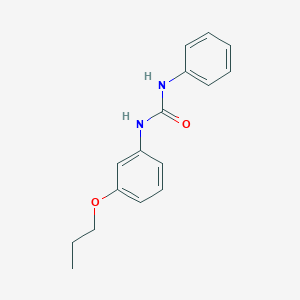![molecular formula C17H17ClN2O3 B267131 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267131.png)
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide, also known as CB-30865, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide is not fully understood. However, it has been suggested that it may exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide for laboratory experiments is its relatively low toxicity and high selectivity for its target enzymes and receptors. However, one of the limitations is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide and to optimize its pharmacological properties for therapeutic use.
合成方法
The synthesis of 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide involves the reaction of 4-chlorobenzoic acid with N-(2-methoxyethyl)benzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using chromatographic techniques.
科学研究应用
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide |
|---|---|
分子式 |
C17H17ClN2O3 |
分子量 |
332.8 g/mol |
IUPAC 名称 |
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-10-9-19-16(21)13-3-2-4-15(11-13)20-17(22)12-5-7-14(18)8-6-12/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) |
InChI 键 |
XWIVWYAOOYCLHN-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B267054.png)
![4-({[(3-Bromobiphenyl-4-yl)oxy]acetyl}amino)benzamide](/img/structure/B267057.png)
![N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267058.png)



![4-[(2-methyl-2-propenyl)oxy]-N-(2-thienylmethyl)benzamide](/img/structure/B267062.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267064.png)
![2-{[2-(Allyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267065.png)
![2-{[2-(2-Sec-butylphenoxy)propanoyl]amino}benzamide](/img/structure/B267066.png)
![5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B267069.png)
